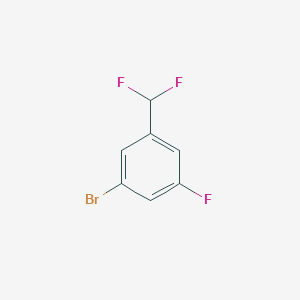

1-Bromo-3-(difluoromethyl)-5-fluorobenzene

Description

BenchChem offers high-quality 1-Bromo-3-(difluoromethyl)-5-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(difluoromethyl)-5-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDWHOFDCKSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623720 | |

| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-90-3 | |

| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

CAS Number: 627526-90-3

This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its role as a versatile building block in medicinal chemistry.

Core Molecular Data

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a substituted benzene ring containing a bromine atom, a fluorine atom, and a difluoromethyl group. This combination of functionalities makes it a valuable intermediate in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, while the fluorine and difluoromethyl groups can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is presented in the table below.

| Property | Value |

| CAS Number | 627526-90-3 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis could involve the bromination of 3-fluoro-5-formylbenzene, followed by difluoromethylation of the resulting aldehyde.

Step 1: Bromination of 3-fluoro-5-formylbenzene

-

Reaction: Electrophilic aromatic substitution (bromination) of 3-fluoro-5-formylbenzene.

-

Reagents: 3-fluoro-5-formylbenzene, a brominating agent such as N-Bromosuccinimide (NBS), and a catalytic amount of a Lewis acid or a radical initiator in a suitable solvent like acetonitrile or dichloromethane.

-

General Protocol:

-

Dissolve 3-fluoro-5-formylbenzene in the chosen solvent in a reaction vessel.

-

Add the brominating agent (e.g., NBS) and the catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-fluorobenzaldehyde.

-

Step 2: Difluoromethylation of 3-bromo-5-fluorobenzaldehyde

-

Reaction: Nucleophilic difluoromethylation of the aldehyde carbonyl group.

-

Reagents: 3-bromo-5-fluorobenzaldehyde and a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.

-

General Protocol:

-

In a fume hood, dissolve 3-bromo-5-fluorobenzaldehyde in an anhydrous, inert solvent (e.g., dichloromethane) and cool the solution in an ice bath.

-

Slowly add the difluoromethylating agent (e.g., DAST) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

-

Disclaimer: The experimental protocols described above are proposed based on general synthetic methodologies and have not been specifically reported for the synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene. These should be adapted and optimized by qualified chemists in a controlled laboratory setting.

Applications in Research and Development

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine-containing groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group and can improve metabolic stability and cell membrane permeability.

The bromine atom on the aromatic ring of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents.

While specific examples of drug candidates synthesized from this particular intermediate are not readily found in publicly available literature, its structural motifs are present in a range of biologically active compounds.

Agrochemical Research

Similar to its utility in pharmaceuticals, the introduction of fluorinated moieties into agrochemicals can enhance their efficacy and stability. The difluoromethyl group is a key component of several modern fungicides and herbicides. 1-Bromo-3-(difluoromethyl)-5-fluorobenzene can serve as a starting material for the synthesis of novel crop protection agents.

References

An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom and two distinct fluorine-containing moieties, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of the difluoromethyl group can impart desirable physicochemical properties, such as increased metabolic stability and enhanced binding affinity, to target molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, with a focus on its application in drug discovery and development.

Core Chemical Properties

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a colorless liquid at room temperature. Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 243.01 g/mol | N/A |

| CAS Number | 1007213-94-7 | N/A |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 126-127 °C | [1] |

| Density | 1.77 g/cm³ | [1] |

| Melting Point | -40 °C | [1] |

| Solubility | Soluble in common organic solvents such as alcohols, ethers, and ethyl acetate. | [1] |

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

A potential synthetic route could involve the difluoromethylation of a suitably substituted bromofluorobenzene precursor.

Caption: Illustrative synthetic pathway for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Generalized Experimental Protocol (Hypothetical)

Step 1: Radical Bromination of 3-Bromo-5-fluorotoluene

-

To a solution of 3-bromo-5-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-3-(dibromomethyl)-5-fluorobenzene.

Step 2: Halogen Exchange to form 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

-

Dissolve the crude 1-bromo-3-(dibromomethyl)-5-fluorobenzene in a suitable anhydrous solvent.

-

Add a fluorinating agent, such as silver tetrafluoroborate (AgBF₄) or antimony trifluoride (SbF₃).

-

Stir the reaction mixture at an appropriate temperature, monitoring the formation of the desired product.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Reactivity and Applications in Drug Development

The chemical reactivity of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is primarily dictated by the presence of the aryl bromide. This functional group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of complex molecular scaffolds found in many pharmaceutical agents.

The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can enhance the metabolic stability and lipophilicity of a drug candidate. The fluorine atom on the aromatic ring can further modulate the electronic properties and binding interactions of the molecule with its biological target.

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is an excellent substrate for common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

This reaction facilitates the formation of a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine.

Caption: Generalized workflow for the Buchwald-Hartwig amination of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Role as a Pharmaceutical Intermediate

The unique combination of a reactive handle (bromine) and property-modulating groups (difluoromethyl and fluoro) makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds. Its incorporation can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.

Safety Information

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is an organic halide and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is considered an irritant and may cause harm to the eyes, skin, and respiratory system.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Avoid contact with strong oxidizing agents and strong acids.[1]

Conclusion

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a specialized chemical building block with significant potential in the fields of drug discovery and materials science. Its well-defined chemical properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, allow for the efficient synthesis of novel and complex molecules. The strategic incorporation of the difluoromethyl and fluoro moieties can impart beneficial properties to the final products, making this compound a valuable tool for researchers and scientists. Further exploration of its reactivity and applications is warranted to fully realize its potential in the development of new technologies and therapeutics.

References

An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of fluorine moieties can enhance key physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom serves as a convenient reactive handle for various cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the molecular properties, synthesis methodologies, and potential applications of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, with a focus on its utility in drug discovery and development.

Core Molecular Data

The fundamental physicochemical properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 225.01 g/mol | [1] |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| CAS Number | 627526-90-3 | [1] |

| Predicted Boiling Point | 191.8 ± 35.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.6 ± 0.1 g/cm³ | [2] |

| Physical Appearance | Colorless liquid (predicted) | |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

One potential synthetic pathway is analogous to the synthesis of similar difluoromethoxy-substituted compounds. This would involve the difluoromethylation of a corresponding phenolic precursor.

Hypothetical Experimental Protocol: Difluoromethylation of 3-Bromo-5-fluorophenol

This protocol is based on the synthesis of the analogous compound, 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene[3], and is provided as a representative example.

Materials:

-

3-Bromo-5-fluorophenol

-

Chlorodifluoromethane (or another suitable difluoromethylating agent)

-

Potassium hydroxide (KOH)

-

Isopropyl alcohol (i-PrOH)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

2N Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

In a sealed reaction vessel, combine 3-bromo-5-fluorophenol (1.0 equivalent) and isopropyl alcohol.

-

Add a 30% aqueous solution of potassium hydroxide.

-

Introduce chlorodifluoromethane (excess).

-

Heat the sealed mixture at 80-85 °C for 18 hours.

-

After cooling to room temperature, separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layer and the ether extracts.

-

Wash the combined organic phase with 2N NaOH solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or distillation.

Applications in Research and Development

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The strategic placement of the bromine and fluorine atoms imparts desirable properties to the resulting molecules.

Role in Drug Discovery

The incorporation of fluorinated motifs is a well-established strategy in modern drug design. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and modulating acidity. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its binding to target proteins and its pharmacokinetic profile.

The bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient formation of biaryl structures, which are common motifs in many biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Materials:

-

1-Bromo-3-(difluoromethyl)-5-fluorobenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water (for aqueous base systems)

Procedure:

-

To a dry reaction flask, add 1-Bromo-3-(difluoromethyl)-5-fluorobenzene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Logical Relationship in Drug Discovery

The following diagram illustrates the central role of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene as a building block in the synthesis of potential drug candidates.

Caption: Role of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene in drug discovery.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction using 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data (Representative for Related Structures)

¹H NMR

The ¹H NMR spectrum of a related compound, 1-bromo-3,5-difluorobenzene, would show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. For 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, one would expect to see a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

¹³C NMR

The ¹³C NMR spectrum of 1-bromo-3,5-difluorobenzene shows distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and splitting patterns determined by the attached fluorine and bromine atoms. For 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, an additional signal for the difluoromethyl carbon would be expected, appearing as a triplet due to one-bond coupling with the two fluorine atoms.

Mass Spectrometry

The mass spectrum of 1-bromo-3-(trifluoromethyl)benzene, a related compound, would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A similar pattern would be expected for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Safety and Handling

1-Bromo-3-(difluoromethyl)-5-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Spectral Landscape of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages high-quality predicted data to offer insights into its structural characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene. These predictions are based on computational algorithms that are widely used in the scientific community for their reliability in forecasting spectral features of novel molecules.

Table 1: Predicted ¹H NMR Data for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-2 | 7.85 | t | J(H-F_difluoro) ≈ 2.0 |

| H-4 | 7.60 | ddd | J(H-F_fluoro) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F_difluoro) ≈ 1.5 |

| H-6 | 7.70 | dd | J(H-F_fluoro) ≈ 9.0, J(H-H) ≈ 2.5 |

| H-difluoro | 6.80 | t | J(H-F_difluoro) = 56.0 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| C-1 (C-Br) | 123.5 | t | J(C-F_fluoro) ≈ 4.0 |

| C-2 | 118.0 | d | J(C-F_fluoro) ≈ 25.0 |

| C-3 (C-CHF₂) | 135.0 | tq | J(C-F_difluoro) ≈ 25.0, J(C-F_fluoro) ≈ 4.0 |

| C-4 | 115.5 | d | J(C-F_fluoro) ≈ 22.0 |

| C-5 (C-F) | 162.0 | d | J(C-F_fluoro) = 250.0 |

| C-6 | 128.0 | d | J(C-F_fluoro) ≈ 10.0 |

| C-difluoro | 115.0 | t | J(C-F_difluoro) = 240.0 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted ¹⁹F NMR Data for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| F-aromatic | -108.0 | t | J(F-H_meta) ≈ 8.5 |

| F-difluoromethyl | -112.0 | d | J(F-H_geminal) = 56.0 |

Predicted in CDCl₃ at 376 MHz, referenced to CFCl₃.

Experimental Protocols

While the data presented is predictive, the following outlines a standard experimental protocol for acquiring high-quality NMR spectra for fluorinated aromatic compounds like 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary standard like trifluorotoluene is often used.

-

Filtration: To remove any particulate matter that could affect spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for aromatic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a compound of this molecular weight at the suggested concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: A wider spectral width of around 200-250 ppm is necessary for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is standard.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra, can be used.

-

Spectral Width: Fluorine NMR spectra can have a very wide chemical shift range, so a spectral width of 200-300 ppm or more may be necessary.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is appropriate.

-

Number of Scans: ¹⁹F is a high-sensitivity nucleus, so a small number of scans (e.g., 4 to 16) is usually adequate.

-

3. Data Processing:

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal or external standard.

-

Peak Picking and Integration: Peaks are identified and their integrals are calculated to determine the relative ratios of the different nuclei.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Caption: Logical workflow for NMR analysis.

Navigating the Solubility Landscape of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines experimental protocols for determining solubility, ensuring predictable and reproducible results in experimental design.

Core Topic: Solubility Profile

1-Bromo-3-(difluoromethyl)-5-fluorobenzene (CAS No. 627526-90-3) is a halogenated aromatic compound. Its structure, featuring a bromine atom, a difluoromethyl group, and a fluorine atom on a benzene ring, imparts a lipophilic character, suggesting a general predisposition for solubility in organic solvents. While precise quantitative solubility data is not widely published, available information indicates that it is soluble in common organic solvents.

One source explicitly states that 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is soluble in organic solvents such as alcohols, ethers, and ethyl acetate[1]. This is consistent with the general principle that "like dissolves like," where nonpolar or moderately polar organic compounds dissolve well in similarly characterized solvents[2]. The presence of halogen atoms and a difluoromethyl group contributes to its polarity, influencing its interaction with various solvent types.

Qualitative Solubility Summary

Based on the available information for the target compound and structurally similar compounds like 1-bromo-3,5-difluorobenzene, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a range of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble | The compound's polarity allows for favorable dipole-dipole interactions with polar protic solvents like alcohols.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for many organic compounds due to their ability to act as hydrogen bond acceptors.[1] |

| Esters | Ethyl acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving a wide range of organic molecules.[1] |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | Structural similarities and the presence of halogen atoms suggest good miscibility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The aromatic ring of the solute is expected to interact favorably with aromatic solvents. |

| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.[3] |

| Apolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The compound's polarity may limit its solubility in nonpolar aliphatic hydrocarbons. |

| Water | Insoluble | As a halogenated organic compound, it is expected to have very low solubility in water.[3][4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be employed. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the solubility of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene in a specific organic solvent at a given temperature.

Materials:

-

1-Bromo-3-(difluoromethyl)-5-fluorobenzene

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Solubility Assessment Workflow

This structured approach, combining theoretical prediction with empirical testing, is crucial for accurately characterizing the solubility of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene and facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound with increasing significance as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a difluoromethyl group, and a fluorine atom on the benzene ring, imparts specific physicochemical characteristics that are pivotal for its application in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Physical and Chemical Properties

The physical properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.633 - 1.77 g/cm³ (predicted/experimental) | [1] |

| Boiling Point | 126-127 °C or 191.8 °C (predicted) | [1] |

| Melting Point | -40 °C | [1] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ethyl acetate. | [1] |

Note: Discrepancies in reported boiling points may be due to different experimental conditions or predictive models.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail standard experimental protocols for measuring the key physical properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, which has a very low melting point, a cryostat is typically required.

Method: Capillary Method

The capillary method is a widely accepted technique for determining melting points.[1][2]

-

Sample Preparation: A small amount of the solidified compound is introduced into a thin-walled capillary tube, which is then sealed.[3]

-

Apparatus: A melting point apparatus equipped with a cryostat to achieve sub-ambient temperatures. The apparatus typically includes a heating block, a thermometer, and a means of observing the sample.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

The temperature is then gradually increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Method: Distillation or Thiele Tube Method

For determining the boiling point of a liquid like 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, simple distillation or the Thiele tube method can be employed.[4][5]

-

Apparatus (Simple Distillation): A distillation flask, condenser, receiving flask, thermometer, and a heating source are required.[4]

-

Procedure (Simple Distillation):

-

A measured volume of the liquid (e.g., 5 mL) is placed in the distillation flask along with boiling chips.[4]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

-

The liquid is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer. This stable temperature is the boiling point at the recorded atmospheric pressure.[4]

-

-

Apparatus (Thiele Tube): A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heating source are needed.[5]

-

Procedure (Thiele Tube):

-

A few drops of the liquid are placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

Density Determination

Density is the mass of a substance per unit volume.

Method: Digital Density Meter (ASTM D4052)

A digital density meter provides a rapid and accurate measurement of density.[7][8] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[9]

-

Apparatus: A digital density meter.

-

Procedure:

-

The instrument is calibrated using a reference standard of known density, such as dry air and distilled water.

-

A small volume of the liquid sample is injected into the oscillating U-tube of the density meter.[9][10]

-

The instrument measures the oscillation period and calculates the density of the sample based on the calibration data.[10] The temperature of the measurement is precisely controlled by the instrument.

-

Logical Workflow: Synthesis

While specific proprietary synthesis methods may exist, a plausible and common route for the preparation of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene involves the bromination of a suitable precursor. A logical workflow for its synthesis is depicted below.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, along with standard experimental protocols for their determination. The presented synthesis workflow offers a logical approach to its preparation. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this versatile compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. data.ntsb.gov [data.ntsb.gov]

Technical Guide: Safety and Handling of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene (CAS No. 627526-90-3). The information is compiled from safety data sheets (SDS) to ensure the safe and effective use of this compound in a laboratory setting. Strict adherence to these guidelines is crucial to minimize risk and ensure a safe working environment.

Section 1: Hazard Identification and Classification

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and respiratory irritation.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms: [1]

Section 2: Toxicological and Physical Data

Section 3: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 1-Bromo-3-(difluoromethyl)-5-fluorobenzene to prevent exposure.[1]

Table 2: Recommended Personal Protective Equipment [1]

| Protection Type | Recommended Equipment | Specifications and Remarks |

| Eye and Face Protection | Eye protection and face protection | Chemical splash goggles or a face shield should be worn. |

| Hand Protection | Protective gloves | Chemically resistant gloves are required. Always check glove compatibility. |

| Body Protection | Protective clothing | A laboratory coat or coveralls should be worn to protect against splashes. |

| Respiratory Protection | Not specified, but use in a well-ventilated area is required. | If inhalation risk is high, use a suitable respirator. |

Section 4: Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the integrity of the chemical and ensure the safety of laboratory personnel.

Safe Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[1]

-

Personal Contact: Avoid all personal contact, including inhalation of mists, vapors, or sprays.[1]

-

Hygiene: Do not eat, drink, or smoke when handling. Wash all exposed external body areas thoroughly after handling. Always wash hands with soap and water after handling.[1]

-

Clothing: Contaminated work clothes should be laundered separately before reuse.[1]

-

Container Handling: Keep containers securely sealed when not in use. Avoid physical damage to containers.[1]

Storage

-

Conditions: Store in a well-ventilated place. Keep the container tightly closed.[1]

-

Security: Store locked up.[1]

-

Incompatibilities: Avoid contact with moisture and other incompatible materials.[1]

-

Packaging: Use polyethylene or polypropylene containers as recommended by the manufacturer. Ensure all containers are clearly labeled and free from leaks.[1]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

The following diagram outlines the initial first aid response to an exposure incident.

References

The Difluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the difluoromethyl (CF₂H) group has emerged as a moiety of significant interest. Its unique electronic properties and steric profile allow it to serve as a versatile bioisostere for common functional groups, profoundly influencing a molecule's lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the multifaceted role of the difluoromethyl group in drug design and development, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Physicochemical Properties of the Difluoromethyl Group

The introduction of a difluoromethyl group imparts a unique combination of properties to a molecule, distinct from both its non-fluorinated and perfluorinated counterparts.

Lipophilicity: The CF₂H group generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a trifluoromethyl group.[1][2] This modulation of lipophilicity can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The change in the octanol-water partition coefficient (logP) upon substitution is context-dependent and influenced by the surrounding molecular framework.[3]

Hydrogen Bonding: A key feature of the difluoromethyl group is its capacity to act as a weak hydrogen bond donor.[4][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with protein residues, a characteristic not typically observed for methyl groups.[5] This allows the CF₂H group to mimic the hydrogen-bonding capabilities of hydroxyl, thiol, or amine groups.[1]

Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms significantly influences the local electronic environment of the molecule. This can impact the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby affecting drug-target interactions and pharmacokinetic properties.

Data Presentation: Physicochemical and Biological Activity Data

To illustrate the impact of the difluoromethyl group, the following tables summarize key quantitative data for representative compounds.

Table 1: Comparison of Octanol-Water Partition Coefficients (logP)

| Parent Compound | logP | Difluoromethyl Analog | logP | ΔlogP (Analog - Parent) |

| Anisole | 2.11[6][7] | Difluoromethoxybenzene | 2.44[8][9] | +0.33 |

| Thioanisole | 2.74[1] | Difluoromethyl phenyl sulfide | Not Found | Not Found |

| Phenol | 1.48[10] | Difluoromethyl phenyl ether | Not Found | Not Found |

| Aniline | 0.90 | 4-(Difluoromethyl)aniline | 1.6[11] | +0.70 |

Table 2: Comparative Biological Activity of Difluoromethylated Drugs and Analogs

| Drug/Compound | Target | Parameter | Value | Reference |

| Omeprazole | H+/K+ ATPase | IC₅₀ | 2.4 µM | [12] |

| Pantoprazole (CF₂H analog) | H+/K+ ATPase | IC₅₀ | 6.8 µM | [12] |

| D-Ornithine | Ornithine Decarboxylase | IC₅₀ | ~1.5 mM | [7] |

| D-Eflornithine (D-DFMO) | Ornithine Decarboxylase | IC₅₀ | ~7.5 µM | [7] |

| PQR620 | mTOR | Kᵢ | 10.8 nM | [13] |

| PQR620 | pPKB (cellular) | IC₅₀ | 190 nM | [13] |

| PQR620 | pS6 (cellular) | IC₅₀ | 85.2 nM | [13] |

| BMS-962212 | Factor XIa | Kᵢ | 0.7 nM | [1][3][8] |

Table 3: In Vitro Metabolic Stability Data

| Compound | System | Half-life (t½) | % Remaining (at 1h) | Reference |

| JJC8-088 (methyl analog) | Mouse Liver Microsomes | Not Reported | 4% | [13] |

| JJC8-091 (difluoromethylsulfinyl analog) | Mouse Liver Microsomes | 60 min | Not Reported | [13] |

| WIN 54954 (methyl analog) | Monkey Liver Microsomes | Not Reported | Not Reported (18 metabolites) | [14] |

| Compound 9 (trifluoromethyl analog) | Monkey Liver Microsomes | Not Reported | Not Reported (2 minor metabolites) | [14] |

The Difluoromethyl Group as a Bioisostere

A primary application of the CF₂H group in medicinal chemistry is as a bioisosteric replacement for other functional groups.

-

Hydroxyl (OH) and Thiol (SH) Groups: The difluoromethyl group can mimic the hydrogen bond donating ability of hydroxyl and thiol groups while offering increased metabolic stability.[1][5] The C-F bonds are significantly stronger than C-H bonds, making the CF₂H group less susceptible to oxidative metabolism.[3]

-

Amine (NH₂) Group: The CF₂H group can also serve as a bioisostere for an amine group, participating in similar hydrogen bonding interactions.

-

Methyl (CH₃) Group: Replacing a methyl group with a difluoromethyl group can introduce a novel hydrogen bonding interaction that may enhance binding affinity to the target protein.[5] Furthermore, this substitution can block metabolic oxidation at that position.

Impact on Metabolic Stability

The high strength of the carbon-fluorine bond confers significant metabolic stability to the difluoromethyl group.[3] It is often introduced to block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes. By replacing a metabolically vulnerable methyl or methylene group with a CF₂H group, the half-life of a drug can be extended, leading to improved pharmacokinetic properties.[13][14]

Experimental Protocols

Synthesis of α-Difluoromethyl Amines via Nucleophilic Difluoromethylation

This protocol describes the stereoselective synthesis of α-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines.

Step 1: (Phenylsulfonyl)difluoromethylation of N-(tert-butylsulfinyl)aldimine

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the N-(tert-butylsulfinyl)aldimine (1.1 equivalents) and difluoromethyl phenyl sulfone (1.0 equivalent).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium hexamethyldisilazide (LHMDS) (1.2 equivalents) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 10-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the (phenylsulfonyl)difluoromethylated adduct.

Step 2: Deprotection to the α-Difluoromethyl Amine

-

Dissolve the purified adduct from Step 1 in anhydrous methanol.

-

Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (4 M).

-

Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to yield the crude amine salt.

Visible-Light-Induced C-H Difluoromethylation of Heteroarenes

This protocol outlines a general procedure for the direct difluoromethylation of heteroarenes using a difluoromethyl radical source under visible light irradiation.

-

In a reaction vessel, combine the heteroarene substrate (1.0 equivalent), sodium difluoromethanesulfinate (NaSO₂CF₂H) (2.0 equivalents) as the CF₂H radical source, and diacetyl (5.0 equivalents) as a radical initiator in dimethyl sulfoxide (DMSO).

-

Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by flash column chromatography to isolate the difluoromethylated heteroarene.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol details a common method for assessing the metabolic stability of a compound.

-

Preparation of Reagents:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Factor Xa Inhibition Assay

This protocol describes a chromogenic assay to measure the inhibitory activity of a compound against Factor Xa.

-

Reagent Preparation:

-

Prepare a solution of the test inhibitor at various concentrations.

-

Prepare a solution of human Factor Xa.

-

Prepare a solution of a chromogenic substrate specific for Factor Xa.

-

-

Assay Procedure:

-

In a 96-well plate, add the test inhibitor solution to the appropriate wells.

-

Add the Factor Xa solution to all wells except the blank.

-

Incubate the plate at a specified temperature for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate solution to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage from the change in absorbance over time.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.

-

Applications in Drug Discovery: Signaling Pathways and Case Studies

The unique properties of the difluoromethyl group have been leveraged in the development of several successful drugs and clinical candidates that target a variety of signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

Case Study: PQR620 PQR620 is a potent and selective inhibitor of both mTORC1 and mTORC2 that contains a difluoromethyl group.[13] This compound has demonstrated significant anti-tumor activity in various cancer cell lines. The difluoromethyl group in PQR620 is crucial for its high affinity and selectivity for mTOR, contributing to its favorable pharmacokinetic profile, including brain penetrance.[13]

Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor XIa is a key enzyme in the amplification phase of this cascade.

Case Study: BMS-962212 BMS-962212 is a potent and selective inhibitor of Factor XIa that incorporates a difluoromethyl group.[1][3][8] By inhibiting Factor XIa, BMS-962212 effectively reduces thrombin generation and has shown promise as an antithrombotic agent with a potentially lower bleeding risk compared to traditional anticoagulants. The difluoromethyl group plays a key role in the binding of BMS-962212 to the active site of Factor XIa.

Drug Discovery Workflow with Difluoromethylation

The strategic incorporation of a difluoromethyl group is often considered during the lead optimization phase of drug discovery.

Conclusion

The difluoromethyl group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to modulate lipophilicity, act as a hydrogen bond donor, and enhance metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. The successful application of this moiety in a range of therapeutic agents highlights its broad utility. As synthetic methodologies for the introduction of the CF₂H group continue to evolve, its role in the design and development of next-generation therapeutics is poised to expand even further. This guide serves as a foundational resource for researchers seeking to harness the unique and advantageous properties of the difluoromethyl group in their drug discovery endeavors.

References

- 1. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Similarities and Differences Between Omeprazole vs. Pantoprazole [verywellhealth.com]

- 5. Scimplify Blogs | Thioanisole - Alternatives & Pros Cons [scimplify.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]

- 8. difluoromethoxybenzene [stenutz.eu]

- 9. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anisole (CAS 100-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

In-Depth Technical Guide to the Structure Elucidation of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene (CAS Number: 627526-90-3). Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for this specific compound, this document outlines the expected analytical characteristics based on established principles of spectroscopy and by drawing comparisons with structurally similar molecules. This guide is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed hypothetical experimental protocols and data interpretation are provided to facilitate its analysis.

Introduction

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The presence of bromine, a difluoromethyl group, and a fluorine atom on the benzene ring imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its use in further synthetic applications and for regulatory purposes. This guide details the anticipated methodologies and spectral data for the unambiguous identification of its molecular structure.

Chemical Structure and Properties

The foundational information for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is summarized in the table below.

| Property | Value |

| IUPAC Name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene |

| CAS Number | 627526-90-3[2] |

| Molecular Formula | C₇H₄BrF₃[2] |

| Molecular Weight | 225.01 g/mol [2] |

| Predicted Density | 1.6 g/cm³[3] |

| Predicted Boiling Point | 191.8 ± 35.0 °C at 760 mmHg[3] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about its atomic connectivity and environment.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.

-

Expected Chemical Shifts (δ) and Coupling Constants (J):

-

The proton on the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.

-

The aromatic protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the surrounding bromo, fluoro, and difluoromethyl substituents.

-

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (δ):

-

Six distinct signals for the aromatic carbons are anticipated. The carbons bonded to the electronegative fluorine and bromine atoms will be significantly shifted.

-

The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

2.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

-

Expected Chemical Shifts (δ):

-

Two distinct signals are expected: one for the aromatic fluorine and another for the two equivalent fluorines of the difluoromethyl group. The chemical shifts will be characteristic of these functional groups.

-

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H | |||

| Ar-H | 7.0 - 8.0 | m | |

| -CHF₂ | 6.5 - 7.5 | t | J(H-F) ≈ 50-60 |

| ¹³C | |||

| C-Br | 110 - 125 | s | |

| C-F | 160 - 170 | d | J(C-F) ≈ 240-260 |

| C-CHF₂ | 135 - 145 | t | J(C-F) ≈ 20-30 |

| Ar-C | 115 - 140 | m | |

| -CHF₂ | 110 - 120 | t | J(C-F) ≈ 230-250 |

| ¹⁹F | |||

| Ar-F | -100 to -120 | m | |

| -CHF₂ | -120 to -140 | d | J(F-H) ≈ 50-60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: ~1350-1100 cm⁻¹ (strong absorptions)

-

C-Br stretching: ~700-500 cm⁻¹

-

C-H bending (aromatic): ~900-675 cm⁻¹ (out-of-plane)

-

Table 2: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1100 | Strong | C-F Stretch |

| 900-675 | Strong | Aromatic C-H Bend |

| 700-500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺):

-

The mass spectrum should show a molecular ion peak at m/z 224 and an M+2 peak at m/z 226 of approximately equal intensity, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

-

Expected Fragmentation Pattern:

-

Loss of a bromine atom ([M-Br]⁺).

-

Loss of the difluoromethyl group ([M-CHF₂]⁺).

-

Other fragments characteristic of a substituted benzene ring.

-

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 226 | [M+2]⁺ (presence of ⁸¹Br) |

| 224 | [M]⁺ (presence of ⁷⁹Br) |

| 145 | [M-Br]⁺ |

| 173 | [M-CHF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the characterization of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Synthesis

A potential synthetic route to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene could involve the bromination of 1-(difluoromethyl)-3-fluorobenzene or the difluoromethylation of 1-bromo-3-fluorobenzene. A specific, validated protocol is not currently available in the public literature.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of 200 ppm, 64-128 scans, relaxation delay of 1-2 seconds.

-

FT-IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Acquisition:

-

Inject the sample into the GC.

-

The mass spectrometer will be scanned over a mass range of, for example, 50-300 amu.

-

Visualizations

Molecular Structure

Caption: Chemical structure of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

Analytical Workflow

References

A Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its utility as a versatile building block in the synthesis of complex molecules.

Commercial Availability and Physicochemical Properties

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is commercially available from various chemical suppliers. It is typically supplied as a colorless to pale yellow liquid. The table below summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 627526-90-3 | [ChemBK, Santa Cruz Biotechnology] |

| Molecular Formula | C₇H₄BrF₃ | [ChemBK, Santa Cruz Biotechnology] |

| Molecular Weight | 225.01 g/mol | [Santa Cruz Biotechnology] |

| Appearance | Colorless liquid | [ChemBK] |

| Boiling Point | 126-127 °C | [ChemBK] |

| Density | 1.77 g/cm³ | [ChemBK] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ethyl acetate. | [ChemBK] |

Synthetic Routes and Experimental Protocols

A potential precursor for this synthesis is 3-Bromo-5-fluorobenzaldehyde , which is commercially available. The difluoromethyl group can be introduced via fluorination of the aldehyde. Subsequently, the formyl group can be converted to an amino group, which is then transformed into the target bromo-compound via a Sandmeyer reaction.

Proposed Synthetic Pathway:

A logical synthetic approach would start from 3-bromo-5-fluoroaniline. The amino group could be transformed into a difluoromethyl group through a multi-step process, followed by the introduction of the bromine atom at the desired position. However, given the commercial availability of precursors like 3-bromo-5-fluorobenzaldehyde, a more direct route is proposed below.

2.1. Proposed Synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

This proposed protocol is based on analogous reactions and standard organic chemistry transformations.

Step 1: Difluoromethylation of 3-Bromo-5-fluorobenzaldehyde

-

Reaction: Conversion of the aldehyde functional group to a difluoromethyl group. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Experimental Protocol (Hypothetical):

-

In a flame-dried, inert-atmosphere flask, dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) to the stirred solution.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cautiously quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

-

2.2. Alternative Route: Sandmeyer Reaction

An alternative, and commonly employed method for the synthesis of aryl bromides, is the Sandmeyer reaction.[1][2] This would involve the diazotization of the corresponding aniline, 3-(difluoromethyl)-5-fluoroaniline, followed by treatment with a copper(I) bromide solution.

-

Experimental Protocol (Hypothetical, based on Sandmeyer reaction of analogous anilines):

-

Diazotization: Dissolve 3-(difluoromethyl)-5-fluoroaniline (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Heat this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the mixture at 90-100 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

-

Reactivity and Applications in Drug Discovery

Fluorinated aromatic compounds are of significant importance in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[3][4] 1-Bromo-3-(difluoromethyl)-5-fluorobenzene serves as a valuable building block for the introduction of the 3-(difluoromethyl)-5-fluorophenyl moiety into target molecules.

The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.[5][6] 1-Bromo-3-(difluoromethyl)-5-fluorobenzene can be readily coupled with various boronic acids or their esters to generate substituted biaryl compounds.

-

General Experimental Protocol (based on standard Suzuki-Miyaura conditions):

-

To an oven-dried reaction vessel, add 1-Bromo-3-(difluoromethyl)-5-fluorobenzene (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

3.2. Buchwald-Hartwig Amination